molecular formula C11H15NO2 B13033843 (S)-6-Methoxy-7-methylchroman-4-amine

(S)-6-Methoxy-7-methylchroman-4-amine

Cat. No.: B13033843
M. Wt: 193.24 g/mol
InChI Key: JCXIOPSEMHSFCS-VIFPVBQESA-N
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Description

(S)-6-Methoxy-7-methylchroman-4-amine is a chiral compound belonging to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methoxy-7-methylchroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts or resolution techniques to ensure the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methoxy-7-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(S)-6-Methoxy-7-methylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

(S)-6-Methoxy-7-methylchroman-4-amine can be compared with other chroman derivatives, such as:

    6-Methoxy-7-methylchroman-4-ol: Lacks the amine group, which can significantly alter its biological activity and chemical reactivity.

    7-Methylchroman-4-amine: Lacks the methoxy group, which can affect its solubility and interaction with molecular targets.

    6-Methoxychroman-4-amine: Lacks the methyl group, which can influence its steric interactions and overall stability.

The uniqueness of this compound lies in its specific combination of functional groups and chiral configuration, which can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4S)-6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1

InChI Key

JCXIOPSEMHSFCS-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC)[C@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(CCO2)N

Origin of Product

United States

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